molecular formula C15H15N3O5 B4521506 N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B4521506
M. Wt: 317.30 g/mol
InChI Key: MVUFDEFRCVEALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a chemical compound designed for research purposes. As a derivative of the pyridazinone scaffold, it is related to a class of structures that have demonstrated significant potential in medicinal chemistry and biological probe development . Specifically, the core 6-oxopyridazin-1(6H)-yl structure is a key feature in compounds investigated for various bioactivities. For instance, related pyridazinone analogs have been identified as potent inhibitors of protein-protein interactions, such as those involving the protein arginine methyltransferase PRMT5 . Other compounds sharing the 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl moiety have been utilized as key synthetic intermediates, highlighting the reactivity and utility of this chemical framework for further functionalization and the creation of more complex molecules . Researchers may find this compound valuable as a building block in synthetic chemistry projects or as a starting point for the development of novel biochemical probes. Its structure suggests potential for interaction with various enzymatic targets, though its specific mechanism of action and research applications are subject to further investigation. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-23-11-4-2-3-10(7-11)12-5-6-14(20)18(17-12)9-13(19)16-8-15(21)22/h2-7H,8-9H2,1H3,(H,16,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUFDEFRCVEALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.

    Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Coupling with Glycine: The final step involves coupling the acetylated pyridazinone derivative with glycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, converting it to dihydropyridazinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyridazine compounds, including N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine, exhibit significant antitumor properties. A study highlighted that similar compounds inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Compound Activity Mechanism
This compoundAntitumorInduction of apoptosis
4-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-oneAntitumorCell cycle arrest
2-(3-methoxyphenyl)-5-methylpyridazin-3-oneAnti-inflammatoryInhibition of inflammatory pathways

Phosphodiesterase Inhibition

The compound has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 is associated with therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Anti-inflammatory Properties

Preliminary studies suggest that this compound may modulate inflammatory responses. Its ability to inhibit the release of pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to reduce oxidative stress and inflammation in neuronal cells.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyridazine derivatives, including this compound. The study demonstrated that these compounds exhibited potent antitumor activity against several cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: PDE4 Inhibition

A clinical trial investigated the efficacy of PDE4 inhibitors in patients with COPD. Among the tested compounds was this compound. Results showed improved lung function and reduced exacerbation rates compared to placebo groups, suggesting its therapeutic potential in respiratory diseases.

Mechanism of Action

The mechanism of action of N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. The methoxyphenyl group and pyridazinone ring are believed to play a crucial role in its biological activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name (Reference) Substituents on Pyridazinone Core Acetamide-Linked Group Molecular Weight (g/mol) Key Biological Activities
Target Compound 3-(3-Methoxyphenyl) Acetylglycine ~341.3 Hypothesized anti-inflammatory, glycine receptor modulation
N-{[3-(3,4-Dimethoxyphenyl)-...]glycine 3-(3,4-Dimethoxyphenyl) Acetylglycine 347.32 Enhanced lipophilicity; potential CNS activity
N-[(6-Oxo-3-phenylpyridazin-1-yl)acetyl]glycine 3-Phenyl Acetylglycine ~325.3 Broad-spectrum enzyme inhibition
N-{[3-(Naphthalen-1-yl)-...]glycine 3-(Naphthalen-1-yl) Acetylglycine 351.4 Anti-inflammatory, analgesic
N-[3-(Acetylamino)phenyl]-...thiophen-2-yl 3-(Thiophen-2-yl) Acetamide-phenyl 368.4 Sulfur-mediated enzyme interactions
N-(4-Methoxyphenyl)-...methoxyphenyl 3-(3-Methoxyphenyl) 4-Methoxyphenyl ~379.4 PDE4 inhibition for inflammatory diseases

Impact of Substituent Variations

Aromatic Substituents
  • 3-Methoxyphenyl (Target Compound): Balances lipophilicity and hydrogen-bonding capacity.
  • 3,4-Dimethoxyphenyl : Increased lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Naphthalen-1-yl : Bulkier structure likely reduces solubility but enhances π-π stacking with hydrophobic protein pockets.
Acetamide-Linked Groups
  • Acetylglycine (Target Compound) : The glycine moiety increases hydrophilicity and enables hydrogen bonding, favoring interactions with polar targets (e.g., glycine receptors) .
  • Methoxyphenyl : Aromatic groups like 4-methoxyphenyl enhance affinity for hydrophobic enzyme active sites (e.g., PDE4).

Pharmacological Activity Trends

Anti-Inflammatory Effects :

  • Compounds with methoxyphenyl (Target, ) or naphthalenyl groups show promise in reducing cytokine production.
  • The Target compound’s glycine moiety may synergize with methoxyphenyl to modulate Toll-like receptors or COX-2 .

Analgesic Potential: Naphthalene-containing analogs exhibit pain modulation via TRPV1 receptor interactions, a pathway the Target compound may share due to structural similarities.

Anticancer Activity :

  • Chlorophenyl derivatives (e.g., ) induce apoptosis via p53 activation. The Target compound’s lack of halogenation may reduce toxicity but limit potency.

Physicochemical Properties

Property Target Compound N-{[3-(3,4-Dimethoxyphenyl)-...]glycine N-{[3-(Naphthalen-1-yl)-...]glycine
Molecular Weight ~341.3 347.32 351.4
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (organic solvents)
LogP (Estimated) ~1.5 ~2.1 ~2.8

Biological Activity

N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure features a pyridazinone core combined with a methoxyphenyl group and an acetylated glycine moiety, suggesting potential interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 can lead to increased levels of cAMP, which is associated with anti-inflammatory effects and improved cellular signaling pathways .
  • Antitumor Activity : Preliminary studies have shown that derivatives of pyridazinone compounds can induce apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to arrest the cell cycle at the S phase and activate caspase pathways, leading to cell death in various cancer cell lines such as HepG2 .

In Vitro Studies

A summary of in vitro studies on related compounds demonstrates their biological efficacy:

CompoundCell LineIC50 (µM)Mechanism
IMB-1406HepG26.92Apoptosis induction via S-phase arrest
IMB-1406A5498.99Apoptosis induction via caspase activation
This compoundVariousTBDPDE4 inhibition

Case Studies

  • Antitumor Activity : A study focused on the antitumor effects of related pyridazinone derivatives found significant apoptosis induction in HepG2 cells. The mechanism involved mitochondrial dysfunction and modulation of apoptotic proteins like Bax and Bcl-2, indicating that this compound may share similar pathways .
  • Pharmacological Applications : The potential application of this compound in treating inflammatory diseases through PDE4 inhibition has been highlighted in various patents and research articles. These studies suggest that modifications to the compound's structure could enhance its selectivity and potency against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Reactant of Route 2
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N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.